molecular formula C12H7BrClN5O B10950617 6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10950617
M. Wt: 352.57 g/mol
InChI Key: RQVQEJYPTOVWMP-UHFFFAOYSA-N
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Description

6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclocondensation of 5-amino-1H-pyrazoles with 2-chloropyridine-3-carboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by cyclization and amide formation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring .

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as a kinase inhibitor, making it a valuable tool in the study of cell signaling pathways.

    Medicine: Its potential as an anticancer agent has been explored due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: The compound can be used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE primarily involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N-(5-CHLORO-2-PYRIDYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its reactivity and potential as a kinase inhibitor. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a valuable compound for drug development and other scientific research .

Properties

Molecular Formula

C12H7BrClN5O

Molecular Weight

352.57 g/mol

IUPAC Name

6-bromo-N-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H7BrClN5O/c13-7-4-16-11-3-9(18-19(11)6-7)12(20)17-10-2-1-8(14)5-15-10/h1-6H,(H,15,17,20)

InChI Key

RQVQEJYPTOVWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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